![molecular formula C6H5NO4 B3033981 2-Acetyloxazole-4-carboxylic acid CAS No. 1297542-52-9](/img/structure/B3033981.png)
2-Acetyloxazole-4-carboxylic acid
Overview
Description
2-Acetyloxazole-4-carboxylic acid is an organic compound known for its use in various fields of research, including chemical and biological sciences. It has a molecular weight of 155.11 and its IUPAC name is 2-acetyloxazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for 2-Acetyloxazole-4-carboxylic acid is1S/C6H5NO4/c1-3(8)5-7-4(2-11-5)6(9)10/h2H,1H3,(H,9,10)
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
2-Acetyloxazole-4-carboxylic acid has a molecular weight of 155.11 . It is stored at a temperature between 28 C .Scientific Research Applications
Medicinal Chemistry and Drug Development
AOCA and its derivatives have gained attention in medicinal chemistry due to their potential therapeutic properties. Researchers explore their use as:
- Antimicrobial Agents : AOCA derivatives exhibit antimicrobial activity against bacteria and fungi . These compounds could serve as leads for novel antibiotics.
- Biofilm Inhibition : AOCA derivatives interfere with biofilm formation in Staphylococcus aureus, a common pathogen. Biofilms contribute to antibiotic resistance, making this application significant .
Nanotechnology
Carboxylic acids, including AOCA, play a role in nanomaterial synthesis. For instance:
- AOCA assists in surface modification of multi-walled carbon nanotubes (MWCNTs) using ultrasonic radiation. This process enhances the production of polymer nanomaterials .
Organic Synthesis
AOCA can be employed in organic synthesis:
- Colorimetric and Fluorogenic Sensors : AOCA derivatives exhibit sharp colorimetric and fluorogenic responses under physiological conditions and in food additives . These properties make them useful for sensor development.
Natural Product Isolation
AOCA derivatives have been isolated from the plant pathogenic fungus Phoma macrostoma. These compounds, such as macrooxazoles A–D, offer potential as natural products with diverse applications .
properties
IUPAC Name |
2-acetyl-1,3-oxazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c1-3(8)5-7-4(2-11-5)6(9)10/h2H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUORIMCDRZNGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CO1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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